

Application Note: **Pigment Red 112** in Forensic Analysis of Paints and Inks

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Introduction

Pigment Red 112 (C.I. 12370), a monoazo pigment, is widely used in various industrial applications, including paints, printing inks, and plastics, due to its vibrant red color and good lightfastness.[1][2][3][4] In the realm of forensic science, the analysis of trace evidence such as paint chips and ink stains can provide crucial links between a suspect, a victim, and a crime scene. The identification of specific pigments, like **Pigment Red 112**, within these materials can be a powerful tool for forensic investigators. This application note provides a detailed overview of the analytical techniques and protocols for the forensic examination of **Pigment Red 112** in paint and ink samples.

The primary goal of forensic paint and ink analysis is to compare a questioned sample from a crime scene with a known sample to determine if they share a common origin. This involves a multi-technique approach to characterize both the organic and inorganic components of the material. **Pigment Red 112**, with its distinct chemical structure, can be effectively identified and differentiated from other red pigments using a combination of microscopic and instrumental techniques.

Analytical Approaches

A comprehensive forensic analysis of **Pigment Red 112** typically involves a tiered approach, starting with non-destructive techniques and progressing to more detailed, and sometimes destructive, methods. The key analytical techniques employed are:



- Polarized Light Microscopy (PLM): For the initial visual examination of pigment particles,
 observing their morphology, color, and optical properties.[5][6][7]
- Fourier Transform Infrared (FTIR) Spectroscopy: To identify the organic binder of the paint or ink and to obtain a characteristic vibrational spectrum of the pigment.[8][9][10]
- Raman Spectroscopy: A powerful non-destructive technique that provides highly specific vibrational information about the pigment molecules, allowing for unambiguous identification. [11][12][13][14]
- Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS): A destructive technique
 used to analyze the organic binder and other organic components of the paint or ink,
 providing a detailed chemical profile.
- High-Performance Liquid Chromatography (HPLC): A separative technique used to isolate
 and quantify Pigment Red 112 from a complex mixture, particularly useful for ink analysis.[6]
 [15][16][17]

This document provides detailed experimental protocols for each of these techniques, along with data presentation in structured tables and visual workflows to aid researchers and forensic scientists in their analytical endeavors.

Experimental Protocols Polarized Light Microscopy (PLM)

Objective: To observe the morphological and optical properties of **Pigment Red 112** particles in a paint or ink sample.

Materials:

- Microscope slides and coverslips
- Tungsten needle or fine-tipped scalpel
- Mounting medium (e.g., Cargille Meltmount™)
- Polarizing light microscope with a calibrated ocular micrometer



- Sample Preparation:
 - For paint chips, carefully scrape a small amount of the red layer onto a clean microscope slide using a tungsten needle.
 - For ink on paper, use a fine-tipped scalpel to carefully remove a few pigmented paper fibers.
 - Place a small drop of the mounting medium over the sample.
 - Gently heat the slide on a hot plate to melt the medium, if necessary.
 - Place a coverslip over the sample and gently press to disperse the pigment particles.
- Microscopical Examination:
 - Place the prepared slide on the microscope stage.
 - Examine the sample under plane-polarized light (PPL) and cross-polarized light (XPL) at various magnifications (100x to 400x).
 - Observations under PPL:
 - Color: Note the characteristic bright red color of the pigment particles.
 - Morphology: Observe the shape and size of the individual pigment particles. Pigment
 Red 112 typically appears as small, irregular, or acicular (needle-like) crystals.[18]
 - Pleochroism: Note any change in color as the stage is rotated.
 - Observations under XPL:
 - Birefringence: Observe the interference colors produced by the pigment particles.
 - Extinction: Determine if the particles exhibit parallel or inclined extinction.



 Particle Size Measurement: Use the calibrated ocular micrometer to measure the size range of the pigment particles.

Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of the paint or ink sample to identify the binder and characteristic absorption bands of **Pigment Red 112**.

Materials:

- FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
- · Diamond or Germanium crystal
- Scalpel or tungsten needle
- Solvents for cleaning (e.g., isopropanol, acetone)

- Instrument Setup:
 - Ensure the FTIR spectrometer and ATR accessory are properly aligned and the background spectrum is collected.
 - Clean the ATR crystal with an appropriate solvent and allow it to dry completely.
- Sample Preparation:
 - Place a small paint chip or a portion of the ink-stained paper directly onto the ATR crystal.
 - Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Collect the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).



- Set the resolution to 4 cm⁻¹ and co-add a sufficient number of scans (e.g., 32 or 64) to obtain a good signal-to-noise ratio.
- Data Analysis:
 - Process the resulting spectrum (e.g., baseline correction, smoothing).
 - Identify the characteristic absorption bands of the binder (e.g., alkyd, acrylic).
 - Identify the characteristic peaks of **Pigment Red 112**.[19]
 - Compare the obtained spectrum with a spectral library for confirmation.[3][20][21]

Raman Spectroscopy

Objective: To obtain a highly specific vibrational spectrum of **Pigment Red 112** for unambiguous identification.

Materials:

- · Raman microscope
- Laser source (e.g., 532 nm, 785 nm)
- Microscope slides
- Objective lenses (e.g., 10x, 50x, 100x)

- Instrument Setup:
 - Calibrate the Raman spectrometer using a certified standard (e.g., silicon wafer).
 - Select the appropriate laser wavelength. A 785 nm laser is often preferred to minimize fluorescence from the sample.[13]
- Sample Preparation:



- Mount the paint chip or ink-stained paper on a microscope slide.
- Place the slide on the microscope stage.
- Data Acquisition:
 - Focus on the red pigment particles using the microscope's optical view.
 - Select an appropriate objective lens (e.g., 50x) and laser power to avoid sample damage.
 - Set the acquisition parameters, including integration time and number of accumulations, to achieve a good quality spectrum.
 - Collect the Raman spectrum from several different pigment particles to ensure reproducibility.
- Data Analysis:
 - Process the spectrum (e.g., baseline correction, cosmic ray removal).
 - Identify the characteristic Raman shifts for Pigment Red 112.
 - Compare the spectrum to a reference library of pigments for positive identification. [5][23]

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Objective: To analyze the organic components of the paint or ink, primarily the binder, to provide further points of comparison.

Materials:

- Pyrolysis unit coupled to a GC/MS system
- · Quartz sample tubes or foil
- Micro-forceps



- Instrument Setup:
 - Set the pyrolysis temperature (e.g., 700°C for 20 seconds).
 - Establish the GC temperature program (e.g., initial temperature of 40°C, ramp to 300°C).
 - Set the mass spectrometer to scan a suitable mass range (e.g., 40-550 amu).
- Sample Preparation:
 - Weigh a small amount of the paint chip or ink-stained paper (typically 10-100 μg).
 - Place the sample into a quartz tube or wrap it in pyrolysis foil.
- Analysis:
 - Introduce the sample into the pyrolysis unit.
 - Initiate the pyrolysis and GC/MS analysis.
 - The pyrolyzed fragments are separated by the GC column and detected by the mass spectrometer.
- Data Analysis:
 - Analyze the resulting pyrogram, which is a chromatogram of the separated pyrolysis products.
 - Identify the major peaks corresponding to the monomers of the binder (e.g., styrene, methyl methacrylate).
 - Compare the pyrogram of the questioned sample with that of the known sample.

High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify Pigment Red 112 from an ink sample.

Materials:



- HPLC system with a UV-Vis or Diode Array Detector (DAD)
- Reverse-phase C18 column
- Solvents (e.g., acetonitrile, water, methanol, formic acid)
- Vials and syringes
- Ultrasonic bath

- Sample Preparation (Ink):
 - Excise a small portion of the ink on paper.
 - Extract the ink by sonicating the paper in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) for 15-30 minutes.
 - Filter the extract through a 0.45 μm syringe filter into an HPLC vial.
- Chromatographic Conditions:
 - Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape.
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 10-20 μL.
 - Detection: Monitor the absorbance at the maximum wavelength for Pigment Red 112 (approximately 520-540 nm).
- Analysis:
 - Inject the sample extract into the HPLC system.
 - Record the chromatogram.



• Data Analysis:

- Identify the peak corresponding to Pigment Red 112 based on its retention time compared to a standard.
- If using a DAD, confirm the peak identity by comparing its UV-Vis spectrum with that of a standard.
- Quantify the amount of pigment present by comparing the peak area to a calibration curve prepared from standards of known concentration.

Data Presentation

Table 1: Physicochemical Properties of Pigment Red 112

Property	Value -	Reference	
C.I. Name	Pigment Red 112	[4][24]	
C.I. Number	12370 [4][24]		
CAS Number	6535-46-2	[24][25]	
Chemical Formula	C24H16Cl3N3O2	[26]	
Molecular Weight	484.77 g/mol	[26]	
Chemical Class	Monoazo (Naphthol AS) [4]		
Color	Bright, yellowish red	t, yellowish red [24]	
Solubility	Soluble in some organic solvents (e.g., acetone), insoluble in water.	[27]	

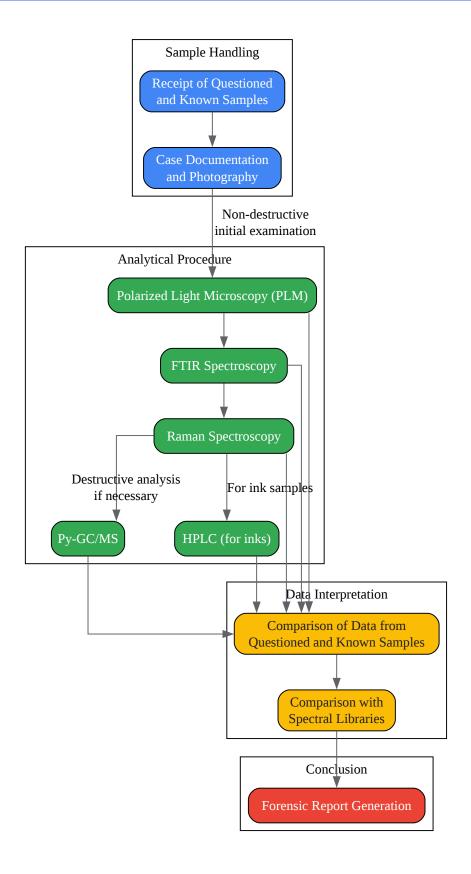
Table 2: Spectroscopic and Chromatographic Data for Pigment Red 112



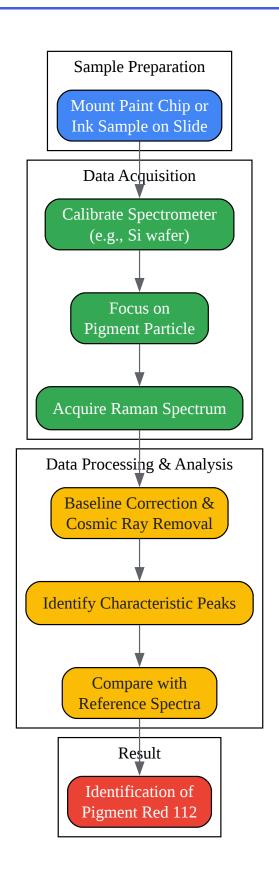
Analytical Technique	Parameter	Characteristic Value(s)	Reference(s)
FTIR Spectroscopy	Major Peaks (cm⁻¹)	~1670 (Amide I), ~1550 (Amide II), additional peaks related to the aromatic structure.	[19]
Raman Spectroscopy	Major Shifts (cm⁻¹)	Highly characteristic fingerprint spectrum with multiple sharp peaks.	[11][28]
HPLC	Retention Time (min)	Dependent on specific method (column, mobile phase, gradient).	[2][16]
λmax (nm)	~520-540 nm	[16]	

Mandatory Visualization Forensic Analysis Workflow for Pigment Red 112









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